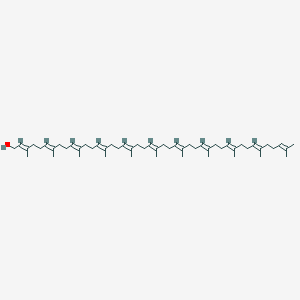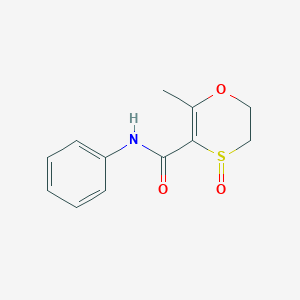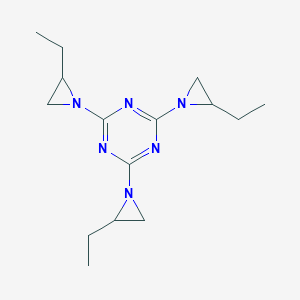
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine (TETA) is a widely used chemical compound in scientific research. It is a heterocyclic organic compound that contains three aziridine rings and one triazine ring. TETA has been found to have various applications in different fields of research, including chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is not fully understood. However, it is believed that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine works by cross-linking proteins and nucleic acids, thereby altering their structure and function. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to induce DNA damage and inhibit cell proliferation, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have both biochemical and physiological effects. In vitro studies have shown that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can induce DNA damage and inhibit cell proliferation in cancer cells. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in lab experiments is its relatively simple synthesis method. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also stable under a wide range of conditions, making it a useful cross-linking agent for various applications. However, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be toxic and must be handled with care. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine may have limited solubility in certain solvents, which can affect its effectiveness as a cross-linking agent.
Orientations Futures
There are several future directions for the use of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in scientific research. One area of interest is the development of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine-based materials, such as hydrogels and coatings, for biomedical applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also being investigated for its potential use in drug development, particularly as an anticancer agent. In addition, further studies are needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is a versatile chemical compound that has found various applications in scientific research. Its simple synthesis method and stability under a wide range of conditions make it a useful cross-linking agent for various applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial and anticancer properties, and is being investigated for its potential use in drug development. Further research is needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Méthodes De Synthèse
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be synthesized by reacting cyanuric chloride with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethylaziridine to form 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine. The synthesis of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have various applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers, such as polyurethanes and epoxy resins. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also used as a curing agent for epoxy resins and as a stabilizer for polyurethanes. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have antimicrobial and anticancer properties and is being investigated for its potential use in drug development.
Propriétés
Numéro CAS |
18924-91-9 |
|---|---|
Nom du produit |
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
Formule moléculaire |
C15H24N6 |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
2,4,6-tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-4-10-7-19(10)13-16-14(20-8-11(20)5-2)18-15(17-13)21-9-12(21)6-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
JMDOEUVPOVHBNU-UHFFFAOYSA-N |
SMILES |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
SMILES canonique |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
Autres numéros CAS |
18924-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



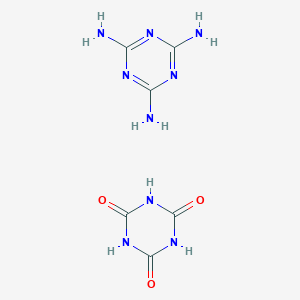
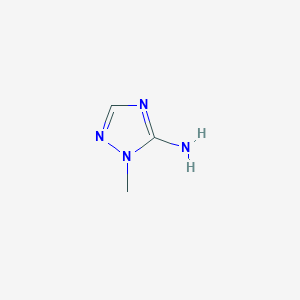
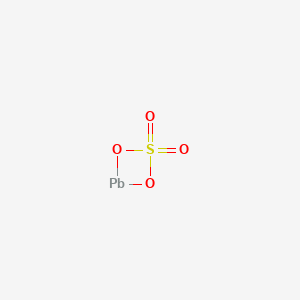
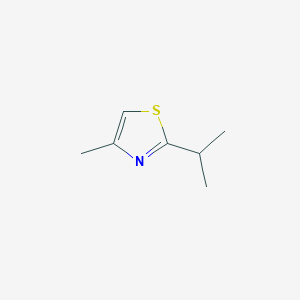
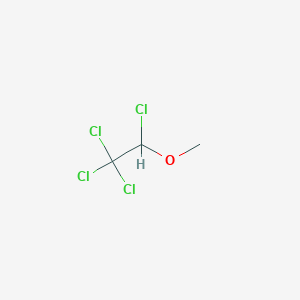
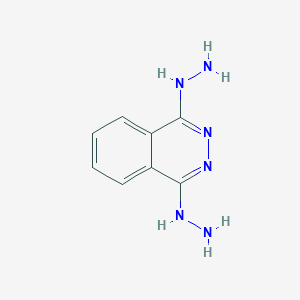
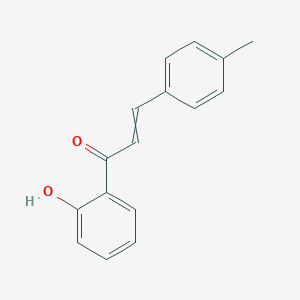
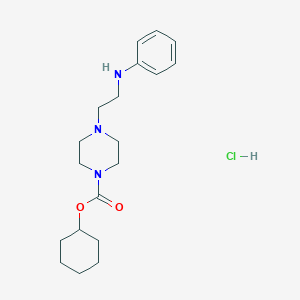
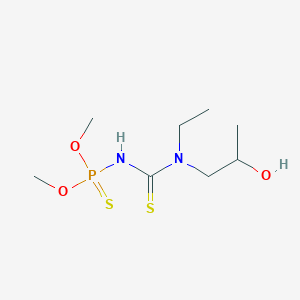
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
